Bis(carbonyldithio)tetrathiafulvalene

CAS No.: 64394-47-4

Cat. No.: VC2043232

Molecular Formula: C8O2S8

Molecular Weight: 384.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64394-47-4 |

|---|---|

| Molecular Formula | C8O2S8 |

| Molecular Weight | 384.6 g/mol |

| IUPAC Name | 2-(5-oxo-[1,3]dithiolo[4,5-d][1,3]dithiol-2-ylidene)-[1,3]dithiolo[4,5-d][1,3]dithiol-5-one |

| Standard InChI | InChI=1S/C8O2S8/c9-7-15-3-4(16-7)12-1(11-3)2-13-5-6(14-2)18-8(10)17-5 |

| Standard InChI Key | JVSSQMMIVZRMMO-UHFFFAOYSA-N |

| SMILES | C1(=C2SC3=C(S2)SC(=O)S3)SC4=C(S1)SC(=O)S4 |

| Canonical SMILES | C1(=C2SC3=C(S2)SC(=O)S3)SC4=C(S1)SC(=O)S4 |

Introduction

Chemical Identity and Structure

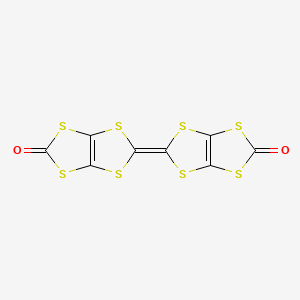

Bis(carbonyldithio)tetrathiafulvalene is an organic compound with the molecular formula C₈O₂S₈ and a molecular weight of 384.6 g/mol . This compound is registered under CAS number 64394-47-4 and is known by several synonyms including 2,2'-Bis(1,3,4,6-tetrathiapentalene-5-one) and 5-(5-Oxo- dithiolo[4,5-d] dithiol-2-ylidene)- dithiolo[4,5-d] dithiol-2-one .

Structural Characteristics

The molecular structure of Bis(carbonyldithio)tetrathiafulvalene consists of a central tetrathiafulvalene core with two carbonyl-dithio groups attached. The IUPAC name for this compound is 2-(5-oxo- dithiolo[4,5-d] dithiol-2-ylidene)- dithiolo[4,5-d] dithiol-5-one . The compound has a unique electronic structure that allows it to participate in various electron transfer processes, making it valuable for applications in molecular electronics and organic semiconductors.

Identifiers and Classification

The compound is identified through multiple systematic classification systems as shown in Table 1.

Table 1: Chemical Identifiers for Bis(carbonyldithio)tetrathiafulvalene

| Identifier Type | Value |

|---|---|

| CAS Number | 64394-47-4 |

| PubChem CID | 11429069 |

| DSSTox Substance ID | DTXSID80465638 |

| InChI | InChI=1S/C8O2S8/c9-7-15-3-4(16-7)12-1(11-3)2-13-5-6(14-2)18-8(10)17-5 |

| InChI Key | JVSSQMMIVZRMMO-UHFFFAOYSA-N |

| Canonical SMILES | C1(=C2SC3=C(S2)SC(=O)S3)SC4=C(S1)SC(=O)S4 |

| Molecular Formula | C8O2S8 |

| Molecular Weight | 384.6 g/mol |

Physical and Chemical Properties

Physical Appearance and Characteristics

Bis(carbonyldithio)tetrathiafulvalene typically appears as a light yellow to brown powder or crystalline substance. Its physical properties are significant for understanding its behavior in various applications and chemical reactions.

Chemical Properties

The compound exhibits distinctive chemical properties due to its tetrathiafulvalene backbone and the presence of carbonyl and dithio functional groups. These structural features contribute to its ability to participate in electron transfer reactions, making it a valuable component in redox chemistry and organic electronics.

Table 2: Physical and Chemical Properties of Bis(carbonyldithio)tetrathiafulvalene

| Property | Value/Description |

|---|---|

| Physical State | Solid (powder or crystalline) |

| Color | Light yellow to brown |

| Molecular Weight | 384.6 g/mol |

| Solubility | Limited solubility in common organic solvents |

| Stability | Sensitive to oxidation; requires storage under inert conditions |

| Electron Donor Properties | Can donate or accept electrons in redox reactions |

| Redox Activity | Undergoes reversible oxidation reactions |

Synthesis Methods

Laboratory Synthesis

The synthesis of Bis(carbonyldithio)tetrathiafulvalene typically involves the reaction of tetrathiafulvalene with carbon disulfide in the presence of a base. This reaction is conducted under an inert atmosphere to prevent unwanted oxidation of the reactants or products. After the reaction is complete, the product is purified through recrystallization to obtain the desired compound.

Synthesis Conditions

The specific reaction conditions for synthesizing Bis(carbonyldithio)tetrathiafulvalene are critical for achieving high yield and purity. The reaction is typically carried out in an appropriate solvent system under controlled temperature and atmospheric conditions.

Table 3: Synthesis Conditions for Bis(carbonyldithio)tetrathiafulvalene

| Parameter | Condition/Value |

|---|---|

| Reactants | Tetrathiafulvalene, Carbon disulfide, Base |

| Atmosphere | Inert (typically nitrogen or argon) |

| Temperature | Controlled based on reaction stage |

| Purification | Recrystallization |

| Yield | Variable depending on conditions |

Chemical Reactions

Types of Reactions

Bis(carbonyldithio)tetrathiafulvalene can participate in various chemical reactions, including oxidation, reduction, and substitution reactions. The compound's ability to undergo these reactions is facilitated by the multiple sulfur atoms in the molecule, which can engage in electron transfer processes.

Reaction Mechanisms

The mechanisms of reactions involving Bis(carbonyldithio)tetrathiafulvalene often center around its electron-donating and electron-accepting capabilities. The compound can function as both an electron donor and acceptor in different reaction environments, making it versatile for various applications.

Table 4: Chemical Reactions of Bis(carbonyldithio)tetrathiafulvalene

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Oxidation | Iodine, Ferric chloride | Inert solvent (e.g., acetonitrile) | Oxidized derivatives with altered electronic properties |

| Reduction | Sodium borohydride, Lithium aluminum hydride | Inert atmosphere | Reduced derivatives |

| Substitution | Sodium methoxide, Potassium tert-butoxide | Varies based on specific reaction | Substituted derivatives |

Applications in Scientific Research

Materials Science Applications

Bis(carbonyldithio)tetrathiafulvalene has found significant applications in materials science, particularly in the development of organic semiconductors and conductive materials. Its unique electronic properties make it valuable for creating materials with tailored electrical characteristics.

Organic Electronics

The compound has been extensively studied for its potential in organic electronics, including applications in organic photovoltaic cells. Research has shown that incorporating this compound into organic photovoltaic cells can significantly improve their efficiency.

Molecular Junctions

Bis(carbonyldithio)tetrathiafulvalene has applications in the development of molecular junctions, which are critical components in molecular electronics. The compound's ability to facilitate electron transfer makes it valuable for creating electronic devices at the molecular scale.

Chemical Synthesis

In organic chemistry, Bis(carbonyldithio)tetrathiafulvalene serves as a building block for the synthesis of more complex molecules. Its structure and reactivity enable the creation of diverse compounds with specialized properties .

Biological Activity

Interaction with Biomolecules

Studies have investigated the interaction of Bis(carbonyldithio)tetrathiafulvalene with biological molecules, particularly nucleic acids. Research has shown that the compound can bind to DNA and RNA, potentially affecting their structure and function. This interaction has implications for potential applications in drug delivery systems or therapeutic agents targeting genetic material.

Cytotoxicity Studies

Research on the cytotoxic effects of Bis(carbonyldithio)tetrathiafulvalene has revealed its potential impact on various cell lines, particularly cancer cells. The compound has been shown to inhibit cell proliferation in a dose-dependent manner, with varying effects on different cell types.

Table 5: Cytotoxicity Data for Bis(carbonyldithio)tetrathiafulvalene

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 15 | High proliferation inhibition |

| MCF-7 | 20 | Moderate proliferation inhibition |

| Healthy Fibroblasts | >100 | Minimal effect |

Mechanism of Biological Action

The proposed mechanism for the biological activity of Bis(carbonyldithio)tetrathiafulvalene involves the generation of reactive oxygen species (ROS) upon cellular uptake. This leads to oxidative stress and potential apoptosis in affected cells, particularly cancer cells. Molecular docking studies have suggested that the compound may bind to specific sites on proteins involved in cell survival pathways.

Comparison with Related Compounds

Tetrathiafulvalene Derivatives

Bis(carbonyldithio)tetrathiafulvalene belongs to the broader family of tetrathiafulvalene derivatives, which include compounds like Tetrathiafulvalene (TTF), Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF), and Bis(methylenedithio)tetrathiafulvalene (BMDT-TTF). These compounds share certain structural similarities but differ in their specific functional groups and electronic properties.

Table 6: Comparison of Bis(carbonyldithio)tetrathiafulvalene with Related Compounds

| Compound | Key Features | Primary Applications |

|---|---|---|

| Bis(carbonyldithio)tetrathiafulvalene | Contains carbonyl and dithio groups; enhanced electron-accepting properties | Organic electronics, molecular junctions, potential biological applications |

| Tetrathiafulvalene (TTF) | Strong electron-donating ability | Development of organic conductors |

| Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) | Contains ethylenedithio groups | Synthesis of organic superconductors |

| Bis(methylenedithio)tetrathiafulvalene (BMDT-TTF) | Contains methylenedithio groups | Applications in organic electronics |

Distinctive Features

What sets Bis(carbonyldithio)tetrathiafulvalene apart from other tetrathiafulvalene derivatives is the presence of carbonyl and dithio groups, which enhance its electron-accepting properties. This unique characteristic makes it particularly useful in applications requiring precise control of electronic properties.

| Aspect | Recommendation |

|---|---|

| Storage Container | Sealed container |

| Environment | Dry, cool area |

| Temperature | Controlled, preferably below room temperature |

| Light Exposure | Minimal; protect from direct light |

| Atmosphere | Preferably inert |

| Incompatible Materials | Avoid strong oxidizing agents |

Current Research Directions

Materials Development

Current research on Bis(carbonyldithio)tetrathiafulvalene focuses on its potential for developing new materials with enhanced electronic properties. Scientists are exploring ways to incorporate the compound into various materials to create improved conductors, semiconductors, and other electronic components.

Biomedical Applications

The biological activity of Bis(carbonyldithio)tetrathiafulvalene, particularly its interactions with biomolecules and cytotoxic effects, has prompted research into potential biomedical applications. Studies are investigating its possible use in targeted cancer therapies, drug delivery systems, and other medical applications.

Energy Applications

Research is also examining the potential of Bis(carbonyldithio)tetrathiafulvalene in energy-related applications, particularly in organic photovoltaics. The compound's ability to improve the efficiency of photovoltaic cells makes it a promising candidate for advancing solar energy technologies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume